![molecular formula C10H6ClN3O3 B068659 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-51-0](/img/structure/B68659.png)
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine
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Overview
Description
“2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine” is a chemical compound . It is also known by other names such as “BUTTPARK 97\12-44”, “3-CHLORO-5-(3-NITROPYRIDIN-2-YLOXY)PYRIDINE”, and "Pyridine, 2-[(5-chloro-3-pyridinyl)oxy]-3-nitro-" .
Synthesis Analysis
The synthesis of pyridine derivatives, including “2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine”, often involves the use of Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conditions are exceptionally mild and functional group tolerant .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine” include a molecular weight of 251.62600, a density of 1.477g/cm3, and a boiling point of 374.2ºC at 760mmHg . Its melting point is 104ºC .
Scientific Research Applications
Construction of Imidazo[4,5-b]pyridine Skeleton
This compound is used in the synthesis of an imidazo[4,5-b]pyridine skeleton via a tandem reaction in H2O-IPA medium . This method is efficient, clean, and simple, and it expands the structural diversity of the resulting compounds .
Synthesis of Functionalized Imidazo[4,5-b]pyridines
The compound is used in a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes to obtain functionalized imidazo[4,5-b]pyridines .
Development of Novel Biologically Active Molecules
Imidazo[4,5-b]pyridines, which can be synthesized using this compound, play a crucial role in medicinal chemistry. They modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and their treatment of disease .
Synthesis of 3-Substituted Bis-Isoxazole Ether
An efficient strategy for synthesizing 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl under microwave radiation has been reported . The reactive regioselectivity was improved by changing mainly the solvent and acid-binding agent .
Development of Antifungal Agents
Bis-isoxazoles ethers bearing pyridyl and chlorine in benzene ring, which can be synthesized using this compound, exhibited significant antifungal activities .
Development of Pesticides and Insecticides
Isoxazole derivatives, which can be synthesized using this compound, might efficiently inhibit the growth of the weeds and soil bacteria. They have been extensively applied in the field of pesticide and insecticide .
Mechanism of Action
Target of Action
A similar compound, haloxyfop-p-methyl, which contains a 5-chloro-3-pyridinyl group, is known to inhibit acetyl-coa carboxylase (ec 6412) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism .
Mode of Action
It undergoes hydrolysis of its methyl ester to become the active herbicide haloxyfop-P
Biochemical Pathways
As a potential inhibitor of acetyl-coa carboxylase, it could affect fatty acid biosynthesis and metabolism .
Result of Action
If it acts similarly to haloxyfop-p-methyl, it could potentially inhibit the growth of certain types of cells or organisms by disrupting fatty acid biosynthesis .
properties
IUPAC Name |
2-(5-chloropyridin-3-yl)oxy-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOSOXNFZKOICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379183 |
Source
|
Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine | |
CAS RN |
175135-51-0 |
Source
|
Record name | 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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